molecular formula C18H18OS2 B14676154 Cyclohexanone, 2,6-bis(phenylthio)- CAS No. 35874-90-9

Cyclohexanone, 2,6-bis(phenylthio)-

Cat. No.: B14676154
CAS No.: 35874-90-9
M. Wt: 314.5 g/mol
InChI Key: XZHFQAIXJVTZKR-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis(phenylthio)- is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclohexanone core substituted with two phenylthio groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis(phenylthio)- typically involves the reaction of cyclohexanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as acetic acid or ethanol. The process may also involve the use of oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyclohexanone, 2,6-bis(phenylthio)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanone, 2,6-bis(phenylthio)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can modulate the compound’s reactivity and binding affinity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2,6-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various specialized applications .

Properties

CAS No.

35874-90-9

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

2,6-bis(phenylsulfanyl)cyclohexan-1-one

InChI

InChI=1S/C18H18OS2/c19-18-16(20-14-8-3-1-4-9-14)12-7-13-17(18)21-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

XZHFQAIXJVTZKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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